molecular formula C14H19NO2 B4964388 N-(4-acetylphenyl)-2-methylpentanamide CAS No. 335205-01-1

N-(4-acetylphenyl)-2-methylpentanamide

Cat. No.: B4964388
CAS No.: 335205-01-1
M. Wt: 233.31 g/mol
InChI Key: SNYPTFGFGDPFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-methylpentanamide is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetanilide, where the acetyl group is attached to the para position of the phenyl ring, and the amide group is bonded to a 2-methylpentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylpentanamide typically involves the acylation of 4-aminoacetophenone with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)-2-methylpentanamide.

    Reduction: Formation of N-(4-hydroxyphenyl)-2-methylpentanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, while the amide group can participate in various non-covalent interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)acetamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide

Uniqueness

N-(4-acetylphenyl)-2-methylpentanamide is unique due to the presence of the 2-methylpentane chain, which can influence its physical and chemical properties, such as solubility and reactivity. This structural feature can also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-5-10(2)14(17)15-13-8-6-12(7-9-13)11(3)16/h6-10H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYPTFGFGDPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282688
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335205-01-1
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335205-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.